[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine
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Overview
Description
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α, β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require catalysts or specific temperature conditions.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are primarily amine derivatives.
- Substitution reactions yield various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is investigated for its role in enzyme inhibition and receptor binding, making it a candidate for drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It exhibits anti-inflammatory, analgesic, and antimicrobial activities. Researchers are studying its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the production of active pharmaceutical ingredients (APIs) and crop protection agents .
Mechanism of Action
The mechanism of action of [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or activating their functions. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine: shares structural similarities with other pyrazole derivatives such as 5-amino-pyrazoles and pyrazolo[1,5-a]pyrimidines.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and exhibit a wide range of biological activities.
Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are known for their pharmacological properties and are used in drug development.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-4-13-7-9-8(5-10)6-11-12(9)2/h3,6H,1,4-5,7,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRSSORRYBWFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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